

understanding the chemical structure of D609

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Compound of Interest

Compound Name: D609

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An In-depth Technical Guide to the Chemical Compound **D609**

Introduction

Tricyclodecan-9-yl-xanthogenate, commonly known as **D609**, is a synthetic, tricyclic compound containing a xanthate group.[1][2] Initially developed as an antiviral agent, **D609** has since been identified as a compound with diverse pharmacological properties, including anti-tumor, anti-inflammatory, antioxidant, and neuroprotective activities.[1][3][4] Its primary mechanism of action is widely attributed to the competitive inhibition of key enzymes in lipid signaling pathways, specifically phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[2] This guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to **D609** for researchers and professionals in drug development.

Chemical Structure

D609 is chemically known as O-Tricyclo[5.2.1.0^{2,6}]decan-9-yl carbonodithioate. The structure consists of a rigid tricyclic decane core linked to a dithiocarbonate (xanthate) functional group.[1] An important structural feature of **D609** is the presence of three asymmetric centers, which results in a total of eight possible stereoisomers.[1][5] Commercially available **D609** is often a variable mixture of these isomers.[1] Research has shown that the specific stereochemistry of **D609** isomers can lead to considerable differences in their inhibitory activities against target enzymes, highlighting the importance of chiral separation and analysis in studying its biological effects.[6]

Chemical Identifiers:

- Compound Name: Tricyclodecan-9-yl-xanthogenate
- Synonym: **D609**
- CAS Number (Potassium Salt): 83373-60-8
- Molecular Formula (Potassium Salt): C₁₁H₁₅KOS₂

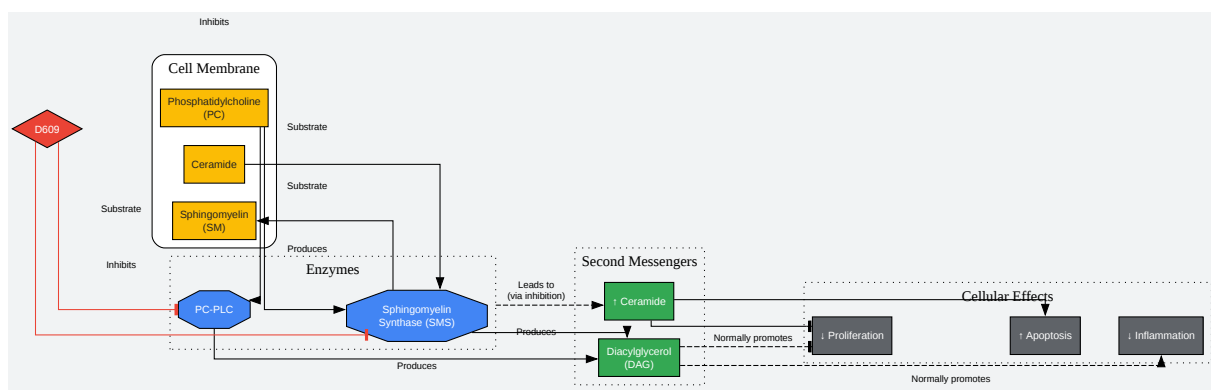
Mechanism of Action

The biological activities of **D609** are primarily linked to its potent, competitive inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC) and its inhibitory effect on sphingomyelin synthase (SMS).^[2] These actions disrupt cellular lipid metabolism, affecting the levels of critical second messengers such as 1,2-diacylglycerol (DAG) and ceramide.^{[1][2]}

1. Inhibition of PC-PLC: **D609** acts as a competitive inhibitor of PC-PLC, an enzyme that hydrolyzes phosphatidylcholine (PC) to produce DAG and phosphocholine.^{[3][7]} By blocking this activity, **D609** reduces the generation of DAG, a key molecule in various signaling cascades, including the activation of protein kinase C (PKC).^[8] Additionally, PC-PLC activity requires zinc ions (Zn²⁺), and it has been proposed that **D609** may also function as a chelator of Zn²⁺, further contributing to the inhibition of the enzyme.^{[1][2][9][10]}

2. Inhibition of Sphingomyelin Synthase (SMS): **D609** also inhibits SMS, the enzyme responsible for transferring a phosphocholine group from PC to ceramide to synthesize sphingomyelin (SM) and DAG.^{[1][9]} Inhibition of SMS leads to an accumulation of ceramide, a lipid second messenger known to mediate cellular processes such as cell cycle arrest, differentiation, and apoptosis.^{[2][9]} The **D609**-induced increase in ceramide levels can lead to the upregulation of cyclin-dependent kinase inhibitors like p21 and dephosphorylation of the retinoblastoma (Rb) protein, causing cell cycle arrest in the G₀/G₁ phase.^{[3][9]}

The dual inhibition of PC-PLC and SMS by **D609** modulates critical signaling pathways that control cell proliferation, inflammation, and survival.



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D609 Mechanism of Action.

Data Presentation

Quantitative data on the inhibitory potency and biological activity of **D609** are summarized below.

Table 1: Inhibitory Constants of **D609** Against Target Enzymes

Target Enzyme	Inhibitory Constant	Value	Source Organism/System	Citation(s)
Phosphatidylcholine-Specific Phospholipase C (PC-PLC)	Ki	6.4 μ M	Bacillus cereus	[7][11][12]
Phosphatidylcholine-Specific Phospholipase C (PC-PLC)	Ki	5-10 μ M	Bacillus cereus	
Phosphatidylcholine-Specific Phospholipase C (PC-PLC)	IC50	94 μ M	Not Specified	[13]
Group IV Cytosolic Phospholipase A2 (cPLA2)	Ki	86.25 μ M	Bovine Spleen	[14]
Group IV Cytosolic Phospholipase A2 (cPLA2)	IC50	~375 μ M	MDCK Cells	[14]

Table 2: Effective Concentrations of **D609** in Biological Assays

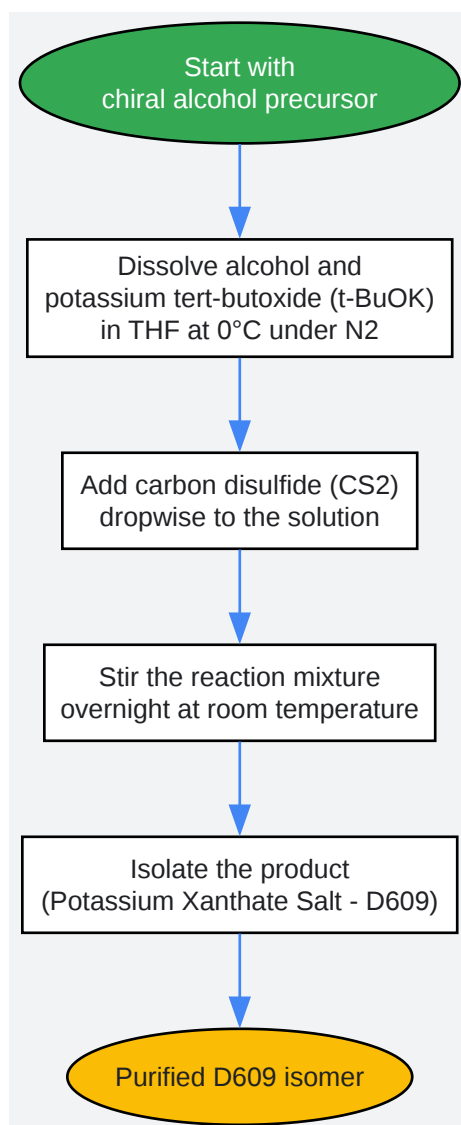
Biological Activity	Effective Concentration	Cell Line / System	Citation(s)
Antiviral (HSV-1 Replication)	> 3.8 μ M (reduction)	In vitro	[1][15]
Antiviral (HSV-1 Replication)	75.2 μ M (complete inhibition)	In vitro	[1][15]
Anti-proliferative	100 μ M	RAW 264.7, N9, BV-2, DITNC1 cells	[11]
Caspase-3 Activation	200 μ M	Not Specified	[11]
Inhibition of Sphingomyelin Synthase	55.5% inhibition at 100 μ g/mL	Membrane preparations	[12]
Inhibition of Sphingomyelin Synthase	90.5% inhibition at 200 μ g/mL	Membrane preparations	[12]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are workflows for key experiments involving **D609**.

General Synthesis of D609 Precursors

The synthesis of specific **D609** stereoisomers involves the preparation of corresponding chiral alcohol precursors. A general procedure is outlined below, based on protocols described in the literature.[16]

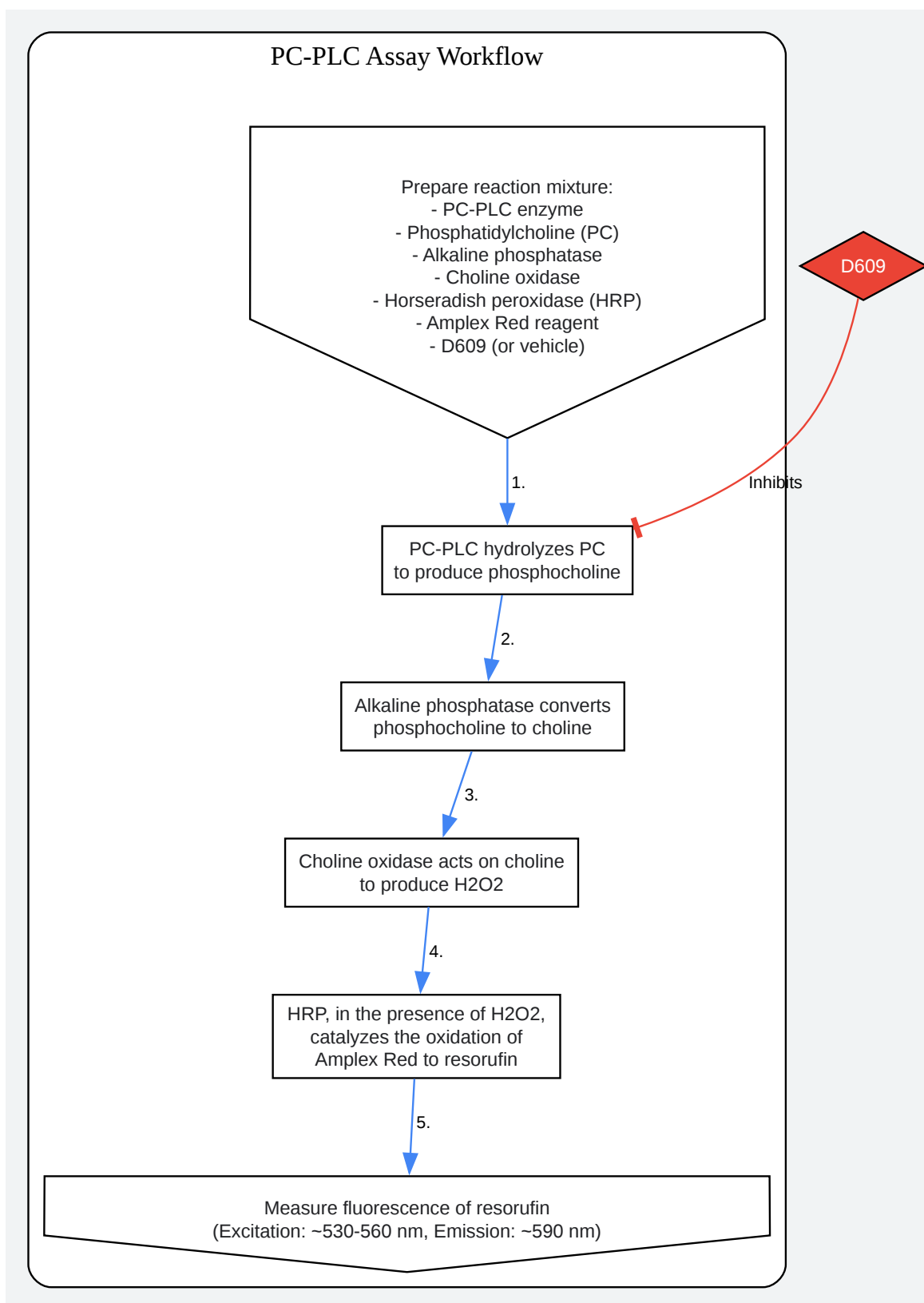


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General workflow for the synthesis of **D609** from an alcohol precursor.

PC-PLC Activity Assay

The Amplex® Red assay is a common method used to measure PC-PLC activity and its inhibition by compounds like **D609**.^{[1][9][10]} The assay relies on a coupled enzymatic reaction that produces a fluorescent product.



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Workflow of the Amplex Red coupled assay for PC-PLC activity.

Cell Proliferation Assay (BrdU Incorporation)

The anti-proliferative effects of **D609** can be quantified by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of replicating cells.^[11]

- **Cell Seeding:** Plate cells (e.g., BV-2 microglia) in a multi-well plate and allow them to adhere overnight.
- **Treatment:** Treat the cells with various concentrations of **D609** (e.g., 50, 100, 200 μ M) or a vehicle control for a specified period (e.g., 2 hours).^[11]
- **BrdU Labeling:** Add BrdU labeling solution to each well and incubate for an additional period (e.g., 2-4 hours) to allow for incorporation into the DNA of proliferating cells.
- **Fixation and Denaturation:** Fix the cells and denature the DNA to allow antibody access to the incorporated BrdU.
- **Antibody Incubation:** Incubate the cells with an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
- **Substrate Addition:** Add a substrate that is converted by the enzyme into a detectable signal (e.g., colorimetric or chemiluminescent).
- **Quantification:** Measure the signal using a plate reader. A decrease in signal in **D609**-treated cells compared to the control indicates an inhibition of cell proliferation.

Conclusion

D609 is a valuable pharmacological tool for investigating lipid signaling pathways. Its well-characterized inhibitory action on PC-PLC and SMS makes it a potent modulator of cellular processes, including proliferation, apoptosis, and inflammation.^[1] This guide provides core technical information, quantitative data, and experimental frameworks to support further research and development of **D609** and related compounds as potential therapeutic agents. The significant influence of stereochemistry on its biological activity underscores the need for careful chemical characterization in future studies.^[6]

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